5-Tert-butyl-1,3-oxazole-4-carbohydrazide

描述

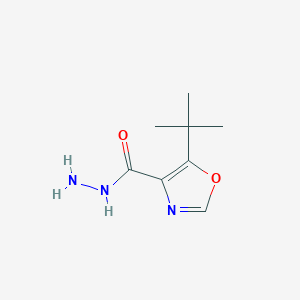

Structure

2D Structure

属性

IUPAC Name |

5-tert-butyl-1,3-oxazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-8(2,3)6-5(7(12)11-9)10-4-13-6/h4H,9H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUORJRQFRIWHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=CO1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Key Reaction Parameters and Yields

| Parameter | Details |

|---|---|

| Activating Reagent | DMAP-Tf (triflylpyridinium reagent) |

| Base | DMAP (4-Dimethylaminopyridine) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 40 °C |

| Reaction Time | 30–60 minutes |

| Yield | Up to 96% for oxazole formation |

This method tolerates a broad substrate scope, including sterically hindered and sensitive functional groups, and has been demonstrated on gram scale synthesis with consistent yields.

Conversion to this compound

Once the carboxylic acid derivative is obtained, conversion to the carbohydrazide involves:

Hydrazinolysis of the Carboxylic Acid or its Esters: Treatment of 5-tert-butyl-1,3-oxazole-4-carboxylic acid or its esters with hydrazine hydrate or hydrazine derivatives under reflux conditions leads to the formation of the carbohydrazide.

-

- Solvent: Ethanol or methanol

- Temperature: Reflux (~78 °C for ethanol)

- Time: Several hours (typically 4–12 hours)

- Molar ratios: Hydrazine in slight excess to ensure complete conversion

Purification: The product is purified by recrystallization or chromatography to afford pure this compound.

Detailed Reaction Scheme Example

| Step | Reactants/Conditions | Product/Notes |

|---|---|---|

| 1 | tert-Butyl acetoacetate + urea + dehydrating agent | 5-Tert-butyl-1,3-oxazole-4-carboxylic acid |

| 2 | 5-Tert-butyl-1,3-oxazole-4-carboxylic acid + hydrazine hydrate (reflux in EtOH) | This compound |

Research Findings and Optimization

The use of DMAP-Tf as an activating reagent for oxazole ring formation is notable for its high efficiency and mild conditions, avoiding harsh reagents and minimizing by-products.

Base selection is critical : DMAP was found to significantly enhance yields compared to other bases such as triethylamine or DBU in the oxazole formation step.

Solvent choice impacts yield : Dichloromethane was superior to alternatives like DMSO, THF, or acetonitrile for the oxazole synthesis.

The hydrazinolysis step is a classical amidation reaction with well-established protocols; however, reaction time and temperature can be optimized depending on scale and purity requirements.

Summary Table of Preparation Methods

| Preparation Stage | Methodology/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Oxazole ring formation | Cyclization of tert-butyl β-ketoester with urea | Moderate to High | Traditional method, requires dehydrating agent |

| Oxazole formation via in situ activation | DMAP-Tf activation of carboxylic acid + isocyanoacetate, DMAP base, DCM, 40 °C | Up to 96% | Mild, scalable, broad substrate scope |

| Conversion to carbohydrazide | Hydrazinolysis with hydrazine hydrate in ethanol reflux | High (~80-95%) | Classical amidation, straightforward |

化学反应分析

Types of Reactions

5-Tert-butyl-1,3-oxazole-4-carbohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce hydrazine derivatives .

科学研究应用

Chemistry

5-Tert-butyl-1,3-oxazole-4-carbohydrazide serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in various chemical transformations, making it valuable for organic synthesis.

The compound exhibits significant biological activity, particularly in cancer research and antimicrobial studies:

-

Anticancer Properties : Research indicates that oxazole derivatives can inhibit the growth of human cancer cell lines. For instance, studies have demonstrated that this compound induces apoptosis in HeLa cells.

Table 1: Summary of Anticancer Activity

Cell Line IC50 (µM) Mechanism of Action HeLa 15 Induction of apoptosis MCF-7 12 Cell cycle arrest A549 20 Inhibition of metabolic enzymes -

Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.

Table 2: Antimicrobial Efficacy

Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL

Medicine

The compound is being investigated for its potential use in drug development, particularly targeting specific enzymes or receptors involved in disease processes. Its ability to inhibit enzyme activity positions it as a candidate for developing new therapeutic agents.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of various oxazole derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in multiple cancer cell lines through apoptosis induction mechanisms.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of oxazole derivatives revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The findings suggest its potential use as a lead compound for developing new antimicrobial drugs.

作用机制

The mechanism of action of 5-Tert-butyl-1,3-oxazole-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . The exact pathways involved depend on the specific target and the context in which the compound is used.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-tert-butyl-1,3-oxazole-4-carbohydrazide, highlighting differences in core heterocycles, substituents, and applications:

Structural and Functional Differences

Core Heterocycle Variations: 1,3-Oxazole vs. Pyrazole: The pyrazole derivative (from ) replaces the oxygen atom in oxazole with a second nitrogen, altering electronic properties and hydrogen-bonding capacity. Benzoxazole vs. Oxazole: The benzoxazole derivative () incorporates a fused benzene ring, enhancing π-conjugation and thermal stability, making it suitable for industrial applications like optical brighteners .

Substituent Effects: tert-Butyl vs. Carbohydrazide Positioning: In the pyrazole analog (), the carbohydrazide group is at the 1-position, enabling distinct regioselectivity in further reactions compared to the 4-position in oxazole derivatives .

Synthetic Pathways: The target compound’s synthesis () employs hydrazine in ethanol, whereas pyrazole derivatives () require multi-step protocols involving cyclocondensation of hydrazines with diketones. Benzoxazole derivatives () often utilize Ullmann couplings or palladium-catalyzed reactions for aromatic ring fusion .

Research and Application Insights

- Bioactivity: The pyrazole-carbohydrazide derivative () demonstrates anticonvulsant activity in preclinical studies, likely due to enhanced blood-brain barrier penetration from the tert-butyl group .

- Industrial Utility : The benzoxazole derivative () exemplifies industrial adaptation, where tert-butyl groups stabilize the molecule against degradation in high-temperature coating applications .

- Crystallographic Data: The 1,2-oxazole isomer () crystallizes in a monoclinic system (space group P21/c), with hydrogen-bonding interactions stabilizing its lattice—a feature critical for understanding solubility and formulation .

Challenges and Limitations

- Synthetic Complexity : Benzoxazole and pyrazole derivatives often require multi-step syntheses compared to simpler oxazole analogs, limiting scalability .

- Data Gaps : Molecular weights and detailed pharmacokinetic data for several analogs (e.g., pyrazole derivative in ) are unreported, hindering direct comparison.

生物活性

5-Tert-butyl-1,3-oxazole-4-carbohydrazide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a tert-butyl group at the 5-position of the oxazole ring, contributing to its unique physical and chemical properties. It typically appears as a white to off-white solid with a melting point range of 122°C to 124°C .

Enzyme Interaction : this compound interacts with various enzymes, particularly hydrolases, which play crucial roles in metabolic pathways. The compound can inhibit these enzymes, leading to significant alterations in cellular metabolism.

Cellular Effects : Studies have shown that this compound can modulate cell signaling pathways and influence gene expression. Notably, it has demonstrated the ability to induce apoptosis and cause cell cycle arrest in cancer cell lines, suggesting potential anti-cancer properties.

Subcellular Localization : The localization of this compound within cellular compartments is vital for its activity. It may target mitochondria, impacting energy production and metabolic processes.

The mechanism of action involves binding to specific molecular targets such as enzymes or receptors. By inhibiting enzyme activity through competitive or allosteric inhibition, this compound can prevent substrate binding and subsequent catalysis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. It has been classified as an effective antimicrobial agent due to its ability to inhibit bacterial growth.

Antioxidant Properties

The compound also displays antioxidant capabilities, which are essential for mitigating oxidative stress in biological systems. This property could be beneficial in developing therapeutic agents aimed at diseases associated with oxidative damage.

Case Studies and Research Findings

Study on Cancer Cell Lines : In a controlled study involving several cancer cell lines, treatment with this compound resulted in a dose-dependent increase in apoptosis markers. The IC50 values observed were around 10 µg/mL for certain leukemia cell lines, indicating potent anti-cancer activity .

Antimicrobial Efficacy : A recent investigation tested the compound against methicillin-resistant Staphylococcus aureus (MRSA) and found it effective at concentrations as low as 15 µg/mL. This suggests its potential as a therapeutic agent against resistant bacterial strains .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₈H₁₃N₃O₂ | Exhibits antimicrobial and antioxidant properties |

| 5-Tert-butyl-1,3-oxazole-4-carboxylic acid | C₈H₁₁NO₃ | Similar structure; studied for related biological activities |

| Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate | C₁₀H₁₅NO₃ | An ester derivative; exhibits different solubility profiles |

常见问题

Q. What are the established synthetic routes for 5-Tert-butyl-1,3-oxazole-4-carbohydrazide, and how is purity confirmed?

The synthesis typically involves cyclocondensation of tert-butyl-substituted precursors with carbohydrazide derivatives. For example, analogous hydrazide compounds are synthesized by reacting pyrazole intermediates with hydrazine hydrate under reflux conditions . Post-synthesis, purity is confirmed via high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are used to verify structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To identify proton and carbon environments, confirming substituent positions (e.g., tert-butyl and oxazole groups).

- FT-IR : To detect functional groups like C=O (amide I band) and N-H (hydrazide stretch).

- X-ray diffraction (XRD) : For resolving crystal packing and hydrogen-bonding interactions, as demonstrated in structurally similar compounds .

Q. What crystallographic data are available for this compound, and how do they inform hydrogen-bonding behavior?

Crystallographic studies on analogous compounds reveal monoclinic systems (e.g., space group P21/c) with intermolecular hydrogen bonds (N-H···O) stabilizing the lattice. For example, β angles near 100° and unit cell dimensions (e.g., a = 13.431 Å, b = 9.180 Å) highlight packing efficiency. Such data guide predictions on solubility and stability .

Q. How is the biological activity of this compound assessed in preliminary studies?

Initial screens involve enzyme inhibition assays (e.g., acetylcholinesterase for neuroactive compounds) or antimicrobial susceptibility testing. Dose-response curves (IC₅₀ or MIC values) are generated, with cytotoxicity evaluated via cell viability assays (e.g., MTT).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Systematic optimization includes varying solvents (e.g., ethanol vs. DMF), temperatures, and catalyst loadings. Design of Experiments (DoE) methodologies, such as response surface modeling, identify critical parameters. For example, elevated temperatures (80–100°C) and anhydrous conditions may enhance cyclization efficiency .

Q. How should researchers resolve contradictions in spectral data during structural validation?

Conflicting NMR/IR peaks may arise from tautomerism or impurities. Complementary techniques like 2D NMR (COSY, HSQC) and X-ray crystallography provide unambiguous assignments. For instance, XRD can distinguish between keto-enol tautomers by directly visualizing atomic positions .

Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. Solvent effects are incorporated using the Polarizable Continuum Model (PCM). Such studies guide functionalization strategies for drug discovery .

Q. How does the compound’s stability vary under different storage conditions?

Accelerated stability studies (40°C/75% RH) over 4–8 weeks assess degradation pathways. HPLC monitors decomposition products, while thermogravimetric analysis (TGA) evaluates thermal stability. Lyophilization or inert-atmosphere storage may mitigate hydrolysis of the hydrazide group.

Q. What is the role of this compound in multicomponent reactions (MCRs)?

The hydrazide moiety acts as a nucleophile in Ugi or Biginelli reactions, forming heterocyclic scaffolds. For example, condensation with aldehydes and isocyanides yields triazole derivatives. Reaction kinetics are monitored via in situ IR or LC-MS .

Q. How do comparative studies with structural analogs enhance understanding of its bioactivity?

Structure-Activity Relationship (SAR) studies replace the tert-butyl group with smaller alkyl chains or halogens. Biological assays reveal steric and electronic effects on target binding. For instance, tert-butyl may enhance lipophilicity, improving blood-brain barrier penetration in neuroactive compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。